molecular formula C8H14F3NO B1477381 4-Ethoxy-4-(trifluoromethyl)piperidine CAS No. 2091217-85-3

4-Ethoxy-4-(trifluoromethyl)piperidine

Cat. No. B1477381
CAS RN: 2091217-85-3
M. Wt: 197.2 g/mol
InChI Key: GGVBFKNAXVFALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Ethoxy-4-(trifluoromethyl)piperidine” is a chemical compound . It is used in the preparation of retinoid-related orphan receptor inhibitors . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of “4-Ethoxy-4-(trifluoromethyl)piperidine” and its derivatives is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-Ethoxy-4-(trifluoromethyl)piperidine” contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions of “4-Ethoxy-4-(trifluoromethyl)piperidine” involve C,N-cross coupling reactions and the synthesis of dopamine D3 receptor antagonists .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in “4-Ethoxy-4-(trifluoromethyl)piperidine” are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Agrochemical Industry

4-Ethoxy-4-(trifluoromethyl)piperidine: derivatives are primarily used in the agrochemical industry for crop protection. The trifluoromethyl group is known to enhance the biological activity of pesticides, making them more effective against pests . For instance, derivatives like fluazifop-butyl utilize this compound as a key structural motif to protect crops from various pests .

Pharmaceutical Development

In the pharmaceutical sector, the compound’s derivatives are utilized due to their unique physicochemical properties imparted by the fluorine atom. These properties can lead to the development of novel pharmaceuticals with enhanced efficacy and stability. Currently, several pharmaceutical products containing the trifluoromethyl group are on the market, and many more are undergoing clinical trials .

Veterinary Medicine

Similar to its applications in human medicine, 4-Ethoxy-4-(trifluoromethyl)piperidine is also used in veterinary products. Its derivatives have been approved for use in veterinary medicine, providing treatments for animals that benefit from the unique characteristics of the trifluoromethyl group .

Material Science

The compound’s derivatives are being explored for their potential applications in material science. The presence of the trifluoromethyl group can impart materials with unique properties such as increased resistance to degradation and improved performance in various applications .

Environmental Science

In environmental science, the focus is on the impact and degradation of 4-Ethoxy-4-(trifluoromethyl)piperidine derivatives in the environment. Research is conducted to understand how these compounds interact with ecological systems and to ensure that their use does not lead to long-term environmental damage .

Analytical Chemistry

4-Ethoxy-4-(trifluoromethyl)piperidine: is used in analytical chemistry as a reference compound or intermediate in the synthesis of more complex molecules. Its derivatives can be used in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC, to study the properties and behaviors of new compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for “4-Ethoxy-4-(trifluoromethyl)piperidine” derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4-ethoxy-4-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c1-2-13-7(8(9,10)11)3-5-12-6-4-7/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVBFKNAXVFALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCNCC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-4-(trifluoromethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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